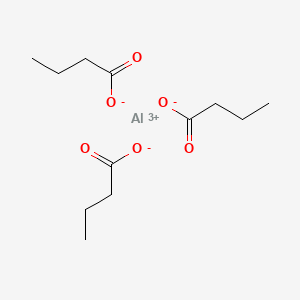
Aluminium tributyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium tributyrate is an organoaluminium compound with the chemical formula Al(C₄H₇O₂)₃. It is a coordination complex where aluminium is bonded to three butyrate ligands. This compound is known for its applications in various fields, including catalysis and material science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium tributyrate can be synthesized through the reaction of aluminium chloride with butyric acid in the presence of a base. The general reaction is as follows: [ \text{AlCl}_3 + 3 \text{C}_4\text{H}_8\text{O}_2 \rightarrow \text{Al(C}_4\text{H}_7\text{O}_2\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminium metal with butyric acid under controlled conditions. The reaction is typically carried out in a solvent such as toluene or xylene to facilitate the dissolution of reactants and the formation of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the aluminium center is oxidized, leading to the formation of aluminium oxide and butyric acid.
Substitution: This compound can participate in substitution reactions where the butyrate ligands are replaced by other carboxylate ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Substitution Reagents: Carboxylic acids or their derivatives can be used for substitution reactions.
Major Products Formed:
Oxidation: Aluminium oxide and butyric acid.
Substitution: Aluminium carboxylates and the corresponding butyric acid derivatives.
Scientific Research Applications
Chemistry: Aluminium tributyrate is used as a catalyst in organic synthesis, particularly in polymerization reactions. It helps in the formation of polymers with specific properties.
Biology and Medicine: In biological research, this compound is used to study the effects of aluminium compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: In the industrial sector, this compound is used in the production of coatings and adhesives
Mechanism of Action
The mechanism of action of aluminium tributyrate involves the coordination of the aluminium center with the butyrate ligands. This coordination enhances the reactivity of the aluminium center, making it an effective catalyst in various chemical reactions. The molecular targets include carboxylate groups and other nucleophilic species that can interact with the aluminium center.
Comparison with Similar Compounds
Aluminium triacetate: Similar to aluminium tributyrate but with acetate ligands.
Aluminium tripropionate: Contains propionate ligands instead of butyrate.
Comparison: this compound is unique due to the longer carbon chain of the butyrate ligands, which can influence its solubility and reactivity compared to aluminium triacetate and aluminium tripropionate. The butyrate ligands provide different steric and electronic environments, affecting the overall properties and applications of the compound.
Properties
CAS No. |
7493-77-8 |
|---|---|
Molecular Formula |
C12H21AlO6 |
Molecular Weight |
288.27 g/mol |
IUPAC Name |
aluminum;butanoate |
InChI |
InChI=1S/3C4H8O2.Al/c3*1-2-3-4(5)6;/h3*2-3H2,1H3,(H,5,6);/q;;;+3/p-3 |
InChI Key |
WPCPXPTZTOMGRF-UHFFFAOYSA-K |
Canonical SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















